molecular formula C4H7N3S B1149702 5-ethylsulfanyl-1H-1,2,4-triazole CAS No. 15182-35-1

5-ethylsulfanyl-1H-1,2,4-triazole

Cat. No.: B1149702
CAS No.: 15182-35-1
M. Wt: 129.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylsulfanyl-1H-1,2,4-triazole is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and one sulfur atomThe molecular formula of this compound is C4H7N3S, and it has a molecular weight of 129.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethylsulfanyl-1H-1,2,4-triazole typically involves the reaction of 3-mercapto-1,2,4-triazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-Ethylsulfanyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethylsulfanyl-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethylsulfanyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, affecting the binding affinity and selectivity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylsulfanyl-1H-1,2,4-triazole
  • 5-Phenylsulfanyl-1H-1,2,4-triazole
  • 5-Benzylsulfanyl-1H-1,2,4-triazole

Uniqueness

5-Ethylsulfanyl-1H-1,2,4-triazole is unique due to its ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the ethyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Properties

IUPAC Name

5-ethylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-8-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIOXHCBRKQOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.